6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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Overview
Description
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of methoxy groups at the 6th and 7th positions, an oxo group at the 2nd position, and a carbonitrile group at the 3rd position of the quinoline ring
Preparation Methods
The synthesis of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethoxyanthranilic acid.
Acylation: The anthranilic acid is acylated using methyl malonyl chloride in the presence of triethylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization under basic conditions to form the quinoline ring structure.
Nitrile Formation:
Chemical Reactions Analysis
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The methoxy groups at the 6th and 7th positions can be substituted with other functional groups using appropriate reagents.
Halogenation: The compound can undergo halogenation reactions, particularly bromination, to form halogenated derivatives.
Common reagents used in these reactions include bromine for halogenation, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are various substituted quinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an analgesic and antihypoxic agent
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antihypoxic activity is attributed to its ability to improve oxygen assimilation and increase resistance to oxygen deficit . The compound may also interact with opioid receptors, contributing to its analgesic properties .
Comparison with Similar Compounds
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its analgesic properties.
6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide: Used as a fluorescence derivatization reagent.
4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile: Investigated for its potential as an inhibitor in various biological pathways.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42923-95-5 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
6,7-dimethoxy-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O3/c1-16-10-4-7-3-8(6-13)12(15)14-9(7)5-11(10)17-2/h3-5H,1-2H3,(H,14,15) |
InChI Key |
MGEPRQONJPLWNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)C#N)OC |
Origin of Product |
United States |
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